molecular formula C8H16ClNS2 B6212231 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride CAS No. 2731010-33-4

3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B6212231
CAS No.: 2731010-33-4
M. Wt: 225.8
InChI Key:
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Description

3,3-bis(methylsulfanyl)-1-azaspiro[33]heptane hydrochloride is a spirocyclic compound featuring a unique structure with a spiro junction connecting a nitrogen atom and a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride typically involves multiple steps. One common method starts with the preparation of 3,3-bis(bromomethyl)-1-tosylazetidine, which undergoes double displacement with sodium sulfide, followed by detosylation with magnesium in methanol to yield the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride exerts its effects is not fully understood. its unique spirocyclic structure allows it to interact with specific molecular targets, potentially inhibiting or modulating their activity. The sulfur and nitrogen atoms in the spiro junction may play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its dual sulfur atoms, which provide distinct reactivity and potential for various chemical modifications. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride involves the reaction of 1,5-dibromopentane with thiourea followed by reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "1,5-dibromopentane", "thiourea", "sodium borohydride", "hydrochloric acid", "methanol" ], "Reaction": [ "Step 1: Dissolve 1,5-dibromopentane (10 mmol) and thiourea (20 mmol) in methanol (50 mL) and stir at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash with methanol.", "Step 3: Dissolve the crude product in methanol (50 mL) and add sodium borohydride (20 mmol) slowly with stirring at room temperature.", "Step 4: After completion of the reaction (monitored by TLC), add hydrochloric acid (10%) dropwise to the reaction mixture until pH 1-2 is reached.", "Step 5: Filter the resulting precipitate and wash with water and methanol.", "Step 6: Dry the product under vacuum to yield 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride as a white solid." ] }

CAS No.

2731010-33-4

Molecular Formula

C8H16ClNS2

Molecular Weight

225.8

Purity

95

Origin of Product

United States

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